molecular formula C11H17O3PS2 B121181 Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester CAS No. 3070-15-3

Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester

Cat. No. B121181
CAS RN: 3070-15-3
M. Wt: 292.4 g/mol
InChI Key: NYAZLCBHRWRNRY-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester is a chemical compound with the molecular formula C12H19O3PS2 . It appears as a white crystalline powder and is used as a pharmaceutical raw material .

Scientific Research Applications

Renewable Energy Applications

Metal sulfides, including compounds like Fensulfothion sulfide, have been extensively researched for their potential in renewable energy applications . Their semiconducting properties, arising from the sulfur anion’s interaction with metal cations, make them suitable for:

Planetary Science Research

In planetary sciences, element partitioning is a crucial area of study. Fensulfothion sulfide’s related compounds are used to understand the distribution of elements between different planetary phases, such as mineral-melt and sulfide-silicate . This research aids in:

Analytical Chemistry

Fensulfothion sulfide and its analogs serve as analytical standards in chemical analysis . They are used to calibrate instruments and validate methodologies in:

Mechanism of Action

Target of Action

Fensulfothion sulfide, also known as O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate or Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester, primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

Fensulfothion sulfide acts by inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continue to bind to and stimulate its receptors, leading to overstimulation of the nervous system.

Biochemical Pathways

It is known that the compound can be converted from sulfoxide to sulfide . This conversion is thought to be a dominant deoxidation reaction . The product ion scan spectra of the “shifted base peaks” were coincident with those of molecular ions of their corresponding sulfides .

Pharmacokinetics

It has been observed that the compound shows two different mass spectra in gc/ms, depending on their concentrations . This suggests that the compound’s concentration may influence its behavior and interactions in the body.

Result of Action

The primary result of Fensulfothion sulfide’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, breathing difficulties, and potentially fatal paralysis.

Action Environment

The action of Fensulfothion sulfide can be influenced by environmental factors. For instance, the conversion of sulfoxide into sulfide is sensitive to molecular oxygen, only proceeding under conditions of low oxygen tension . Additionally, adding polyethylene glycol 300 (PEG300) into a test solution prevented sulfoxide deoxidation .

properties

IUPAC Name

diethoxy-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAZLCBHRWRNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062827
Record name Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester

CAS RN

3070-15-3
Record name Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester
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Record name Fensulfothion sulfide
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Record name Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester
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Record name Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate
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Record name Fensulfothion sulfide
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Q & A

Q1: How is fensulfothion sulfide formed in the environment?

A1: Fensulfothion sulfide is generated primarily through the microbial reduction of fensulfothion. This transformation has been observed in several bacterial species, including Klebsiella pneumoniae [, , ] and a Hafnia sp. []. These bacteria utilize fensulfothion as a substrate under oxygen-limited conditions, reducing it to fensulfothion sulfide.

Q2: Is fensulfothion sulfide further degraded by microbes?

A2: The provided research suggests that further degradation of fensulfothion sulfide by the studied microbes is limited. While Klebsiella pneumoniae readily converts fensulfothion to fensulfothion sulfide, no further metabolic products were observed []. A mixed culture of soil microorganisms also showed limited degradation of fensulfothion, with only a small percentage converted to fensulfothion sulfide, even in the presence of ethanol as a co-substrate [].

Q3: Where does fensulfothion sulfide accumulate within bacterial cells?

A3: Research indicates that fensulfothion sulfide is primarily localized within the cell membrane of Klebsiella pneumoniae []. This suggests a potential interaction between the compound and membrane components, although the specific nature of this interaction remains unclear.

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